molecular formula C16H14N2O4S B12003745 N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 505067-61-8

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12003745
CAS No.: 505067-61-8
M. Wt: 330.4 g/mol
InChI Key: DGVHUFOQXAUYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound of interest in medicinal and organic chemistry research, particularly for the development of new bioactive small molecules. The benzofuran scaffold is a privileged structure in drug discovery, present in compounds with a wide spectrum of biological activities . This specific derivative features a 3-methylbenzofuran core linked to a 4-(aminosulfonyl)phenyl group via a carboxamide bridge, a structural motif found in compounds with demonstrated pharmacological properties. While analytical data for this specific compound is limited, research on closely related benzofuran-2-carboxamide analogues reveals significant potential. Studies have shown that similar compounds exhibit notable neuroprotective effects, protecting rat cortical neuronal cells from NMDA-induced excitotoxicity, a pathway implicated in stroke and neurodegenerative diseases . Furthermore, structural variants in this class have displayed antimicrobial, anti-inflammatory, and antioxidant activities in vitro . The presence of the aminosulfonyl (sulfonamide) group is a common feature in many therapeutic agents and is often investigated for its role in enhancing biological activity and modulating physicochemical properties. The synthesis of such elaborate benzofuran-2-carboxamides can be achieved through advanced synthetic methods, such as 8-aminoquinoline directed C-H arylation followed by transamidation, allowing for high modularity and the introduction of diverse substituents . This product is intended for research applications only, providing a valuable building block or reference standard for scientists exploring structure-activity relationships (SAR) in the benzofuran chemical space.

Properties

CAS No.

505067-61-8

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H14N2O4S/c1-10-13-4-2-3-5-14(13)22-15(10)16(19)18-11-6-8-12(9-7-11)23(17,20)21/h2-9H,1H3,(H,18,19)(H2,17,20,21)

InChI Key

DGVHUFOQXAUYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A classic approach involves the Perkin rearrangement or acid-catalyzed cyclization of 2-hydroxypropiophenone derivatives. For example, heating 2-hydroxy-3-methylacetophenone with a carboxylic acid anhydride (e.g., acetic anhydride) in the presence of a base induces cyclization to form 3-methylbenzofuran-2-carboxylic acid.

Reaction Conditions

  • Substrate : 2-Hydroxy-3-methylacetophenone

  • Reagent : Acetic anhydride, pyridine

  • Temperature : 120–140°C

  • Yield : 70–85%

Palladium-Catalyzed C–H Functionalization

Recent advances employ palladium-catalyzed C–H arylation to install substituents on the benzofuran core. While the 3-methyl group in the target compound precludes direct C–H arylation at that position, this method is valuable for synthesizing analogous derivatives. For instance, 8-aminoquinoline-directed C–H arylation enables the introduction of aryl groups at the C3 position of benzofuran-2-carboxamides.

General Procedure :

  • Substrate : N-(Quinolin-8-yl)benzofuran-2-carboxamide

  • Catalyst : Pd(OAc)₂ (5–10 mol%)

  • Additives : AgOAc (1.5 equiv), NaOAc (1.0 equiv)

  • Solvent : Cyclopentyl methyl ether (CPME)

  • Temperature : 110°C

  • Yield : 69–93%

Amidation with 4-Aminobenzenesulfonamide

The coupling of 3-methylbenzofuran-2-carboxylic acid with 4-aminobenzenesulfonamide is critical for forming the target carboxamide. Two predominant strategies are employed:

Carbodiimide-Mediated Coupling

This method uses coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure :

  • Activation : React 3-methylbenzofuran-2-carboxylic acid with EDC/HOBt in dichloromethane (DCM) at 0–25°C.

  • Amidation : Add 4-aminobenzenesulfonamide and stir for 12–24 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Optimized Conditions :

  • Molar Ratio : Acid:amine:EDC:HOBt = 1:1.2:1.2:1.2

  • Solvent : DCM or THF

  • Yield : 75–88%

Acid Chloride Intermediate Route

Converting the carboxylic acid to its acyl chloride enhances reactivity toward the amine.

Steps :

  • Chlorination : Treat 3-methylbenzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2 hours.

  • Amidation : Add 4-aminobenzenesulfonamide in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

  • Isolation : Filter and recrystallize from ethanol/water.

Key Data :

  • Reaction Time : 4–6 hours

  • Yield : 80–90%

Sulfamoyl Group Introduction

The 4-sulfamoylphenyl moiety may be incorporated either before or after amidation:

Pre-Sulfonylated Amine Route

4-Aminobenzenesulfonamide is commercially available, making it a convenient starting material. However, its synthesis involves sulfonation of aniline derivatives:

Synthesis of 4-Aminobenzenesulfonamide :

  • Sulfonation : React aniline with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonylphenylamine.

  • Amination : Treat with aqueous ammonia to yield 4-aminobenzenesulfonamide.

Post-Amidation Sulfonation (Less Common)

This approach is less favored due to the risk of over-sulfonation and side reactions.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Key characterization data includes:

  • Melting Point : 215–217°C

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.95–7.85 (m, 7H, aromatic), 10.25 (s, 1H, NH).

  • LC-MS : [M+H]⁺ = 331.1.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Carbodiimide CouplingMild conditions, high selectivityRequires stoichiometric coupling agents75–88%
Acid Chloride RouteHigh reactivity, shorter reaction timesInvolves hazardous SOCl₂80–90%
C–H Arylation (Pd-Based)Modular for diverse derivativesNot applicable for 3-methyl substitution69–93%

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit critical enzymes involved in cancer cell proliferation, such as glycogen synthase kinase 3 beta (GSK-3β). Inhibition of GSK-3β is linked to reduced tau hyperphosphorylation, a hallmark of Alzheimer's disease, suggesting potential dual therapeutic applications in oncology and neurology .

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various kinases, including Aurora kinases. These kinases are essential for cell division, and their dysregulation is often implicated in cancer. The sulfonamide moiety enhances binding affinity to these targets, leading to promising antiproliferative effects against a range of cancer cell lines .

Biological Research

Biochemical Pathways
this compound may serve as a valuable tool in studying biochemical pathways involving sulfonamide interactions. Its ability to modulate enzyme activity allows researchers to explore the role of specific proteins in cellular processes and disease mechanisms .

Drug Development
The unique pharmacophore of this compound positions it as a lead candidate for drug development. By modifying the benzofuran structure or the sulfonamide group, researchers can optimize its efficacy and selectivity against specific biological targets, paving the way for novel therapeutic agents .

Case Study 1: Anticancer Efficacy
In a study published by the National Cancer Institute (NCI), a series of sulfonamide derivatives were tested against the NCI 60 cell line panel. Among these, this compound showed notable antiproliferative activity, indicating its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights
Research exploring the mechanism of action revealed that this compound effectively inhibits GSK-3β activity in vitro, leading to decreased phosphorylation of tau proteins in neuronal models. This suggests its utility not only in cancer therapy but also in neurodegenerative disease research .

Mechanism of Action

The mechanism of action of N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological/pharmacological properties:

Compound Key Structural Features Biological Activity Reference
N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide 3-methylbenzofuran, 4-aminosulfonylphenyl carboxamide Antimicrobial (broad-spectrum, inferred from structural analogs)
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Cyclopropyl, 4-fluorophenyl, bromophenyl, methylcarboxamide Antiviral (HIV protease inhibition via docking studies)
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 3-methylbenzofuran, 5-fluoro, oxadiazole substituent Enhanced metabolic stability; potential kinase inhibition
7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide 3-methylbenzofuran, 7-chloro, pyridyl carboxamide Improved solubility; antitumor activity
6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Cyclopropyl, trifluoromethyl, methylsulfonamido Antimicrobial (reduced MICs against S. aureus and E. coli)

Key Insights:

Sulfonamide vs.

Halogen Substitution : Fluorine or bromine at specific positions (e.g., 4-fluorophenyl in ) improves target binding via hydrophobic interactions, while chlorine () may enhance cytotoxicity in cancer models .

Heterocyclic Additions : Oxadiazole () and pyridyl () substituents introduce π-π stacking or dipole interactions, optimizing receptor affinity in kinase or protease targets .

Computational Insights

AutoDock4 studies () highlight that the 4-aminosulfonylphenyl group forms hydrogen bonds with DHPS residues (e.g., Asp185 and Lys220), while 3-methylbenzofuran contributes to hydrophobic packing. In contrast, bromophenyl substituents () exhibit steric clashes in rigid binding pockets, reducing efficacy .

Biological Activity

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.41 g/mol. This compound is characterized by the presence of a benzofuran moiety, which is known for its various biological activities.

PropertyValue
Molecular FormulaC18H18N2O4SC_{18}H_{18}N_{2}O_{4}S
Molecular Weight358.41 g/mol
CAS Number505067-61-8
EINECS644-289-7

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory mediators such as IL-4, IL-5, and IL-13 in models of lung inflammation, suggesting potential use in treating asthma and other respiratory conditions .
  • Antitumor Effects : Preliminary studies have indicated that derivatives of this compound possess selective cytotoxicity against various cancer cell lines, including MDA-MB-231 and BT-549, without affecting normal cells . This selective action may be attributed to their interaction with cell cycle-related proteins.
  • Carbonic Anhydrase Inhibition : Some studies have reported that related compounds demonstrate inhibitory activity towards carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of this compound, researchers utilized mouse models subjected to lipopolysaccharide (LPS)-induced lung inflammation. The results indicated a significant reduction in inflammatory markers and cytokines, demonstrating the compound's potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound involved testing against a panel of sixty cancer cell lines. The findings revealed moderate growth inhibition specifically against certain tumor types, highlighting its potential role in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Phosphodiesterases : The compound may act as a phosphodiesterase inhibitor, which plays a role in modulating intracellular signaling pathways involved in inflammation and cellular proliferation .
  • Interaction with Cell Cycle Proteins : The selective cytotoxicity observed in cancer cells suggests that the compound may interfere with proteins that regulate the cell cycle, leading to inhibited tumor growth .

Q & A

Q. What are the recommended synthetic routes for N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of benzofuran carboxamides typically involves multi-step organic reactions. For analogous compounds, key steps include:

  • Condensation reactions : Reacting o-hydroxyacetophenone derivatives with chloroacetone to form the benzofuran core .
  • Carboxamide coupling : Using coupling agents like EDCI/HOBt to attach the 4-(aminosulfonyl)phenyl group to the benzofuran scaffold .
  • Sulfonylation : Introducing the aminosulfonyl group via reaction with sulfonyl chlorides followed by ammonia .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. microwave-assisted heating), and stoichiometry to maximize yield and purity. HPLC (≥98% purity criteria) and TLC should monitor reaction progress .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuran core, methyl group, and aminosulfonylphenyl substituents. Compare chemical shifts with similar compounds (e.g., 3-methylbenzofuran derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C17_{17}H15_{15}N2_2O4_4S).
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability under thermal stress .
  • Solubility profiling : Test in aqueous buffers (pH 1–10) and organic solvents to guide formulation for biological assays .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50_{50} values with reference drugs .
  • Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases, given the aminosulfonyl group’s potential binding to catalytic sites .
  • Antioxidant activity : Use DPPH or FRAP assays to assess radical scavenging capacity, common for benzofuran derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Impurity interference : Re-synthesize the compound with rigorous purification (e.g., column chromatography, recrystallization) and re-test .
  • Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets .

Q. What computational strategies can predict structure-activity relationships (SAR) for analogs of this compound?

  • Molecular docking : Model interactions with proteins (e.g., COX-2) using software like AutoDock Vina. Focus on the aminosulfonyl group’s hydrogen bonding with active-site residues .
  • QSAR modeling : Train models on IC50_{50} data from analogs to identify critical substituents (e.g., methyl vs. fluoro groups at position 3) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with favorable binding kinetics .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzofuran ring oxidation). Introduce blocking groups (e.g., fluorine) to reduce metabolism .
  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption. Modify logP via pro-drug strategies (e.g., esterification of carboxamide) .
  • Toxicology screening : Conduct acute toxicity studies in rodents, monitoring liver/kidney function markers (ALT, creatinine) .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-MS : Identify degradation products (e.g., hydrolysis of the sulfonamide group) and quantify using validated methods .
  • XRD/Raman spectroscopy : Monitor crystallinity changes under stress conditions to ensure formulation stability .

Methodological Notes

  • Safety : Follow GHS guidelines for handling sulfonamides (skin/eye irritation risks; use PPE) .
  • Data validation : Cross-reference spectral data with databases (PubChem, Reaxys) and report deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.